3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
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Overview
Description
3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound that contains nitrogen, sulfur, and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dichloropropane or similar reagents. One common method includes the reaction of benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazino-benzimidazole scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties and potentially its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom, while oxidation or reduction can lead to changes in the oxidation state of the sulfur or nitrogen atoms in the compound.
Scientific Research Applications
3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of various enzymes and receptors, making them candidates for drug development.
Biological Studies: It has been studied for its antimicrobial and antifungal properties, indicating its potential use in treating infections.
Materials Science: Derivatives of this compound have been explored for their electroluminescent properties, which could be useful in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole: Lacks the chlorine atom but shares the core structure.
3-chloro-3,4-dihydro-2H-[1,3]thiazino[6,5-b]quinoline: Contains a quinoline ring instead of a benzimidazole ring.
Uniqueness
3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This chlorine atom can be a site for further functionalization, allowing the synthesis of a wide range of derivatives with potentially diverse applications .
Properties
IUPAC Name |
3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-7-5-13-9-4-2-1-3-8(9)12-10(13)14-6-7/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULGVLPHIXWDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC3=CC=CC=C3N21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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